Nickel bis(piperidine-1-carbodithioate)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
41476-75-9 |
|---|---|
Molecular Formula |
C12H20N2NiS4 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
nickel(2+);piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Ni/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
InChI Key |
XZKRPSZCSQGEGD-UHFFFAOYSA-L |
Canonical SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Nickel Bis Piperidine 1 Carbodithioate
Preparation of Piperidine-1-carbodithioate Ligand Precursors
The formation of the piperidine-1-carbodithioate ligand is the crucial first step in the synthesis of the target nickel complex. This is typically achieved through the reaction of piperidine (B6355638) with carbon disulfide in the presence of a base. The most common precursor salts prepared are the ammonium (B1175870) and sodium salts.
Synthesis and Purification of Ammonium and Sodium Piperidine-1-carbodithioate
Ammonium Piperidine-1-carbodithioate:
The synthesis of ammonium piperidine-1-carbodithioate involves the reaction of piperidine with carbon disulfide and ammonia (B1221849). A typical procedure entails the slow addition of carbon disulfide to a cooled solution of piperidine and ammonia in a mixed solvent system, such as ethanol-water. The reaction is maintained at a low temperature, usually in an ice bath, to control the exothermic nature of the reaction and to promote the precipitation of the product.
The resulting solid can be purified by recrystallization from an ethanol-water mixture and dried under vacuum.
Sodium Piperidine-1-carbodithioate:
A widely used method for the preparation of sodium piperidine-1-carbodithioate involves the reaction of piperidine with carbon disulfide in the presence of sodium hydroxide (B78521). The reaction is typically carried out by dissolving sodium hydroxide in water, followed by the addition of piperidine. Carbon disulfide is then added slowly to the stirred mixture. The resulting sodium piperidine-1-carbodithioate often precipitates from the reaction mixture and can be collected by filtration. The dihydrate form of this salt has been characterized, highlighting its crystalline stability. researchgate.netomicsdi.orgnih.gov
Optimization of Ligand Synthesis Parameters
The yield and purity of the piperidine-1-carbodithioate ligand are sensitive to several reaction parameters. Optimization of these parameters is key to an efficient synthesis.
For the synthesis of sodium piperidine-1-carbodithioate, key optimization parameters include:
Molar Ratios: Adjusting the molar ratios of the reactants, for instance, a slight excess of carbon disulfide (e.g., 1:1.2 piperidine to CS₂), can drive the reaction to completion.
Temperature: Maintaining a low temperature, typically between 0 and 5°C, is crucial to minimize the formation of side products.
Reaction Time: A reaction time of 2 to 4 hours is generally sufficient for the reaction to proceed to completion.
Purification: Post-synthesis purification through recrystallization, for example, using ethanol, is effective in enhancing the purity and final yield of the product.
Synthesis of the Nickel bis(piperidine-1-carbodithioate) Complex
Once the piperidine-1-carbodithioate ligand has been prepared and purified, it can be reacted with a nickel(II) salt to form the desired complex, Nickel bis(piperidine-1-carbodithioate).
Direct Complexation Reactions and Reaction Conditions
The most straightforward method for the synthesis of Nickel bis(piperidine-1-carbodithioate) is through a direct complexation reaction. This typically involves reacting an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate, with a solution of the sodium or ammonium salt of piperidine-1-carbodithioate. nasa.gov
Upon mixing the two solutions, the Nickel bis(piperidine-1-carbodithioate) complex, being insoluble in water, precipitates out of the solution as a solid. nasa.gov The precipitate can then be collected by filtration, washed with water to remove any unreacted starting materials and by-products, and subsequently dried. The formation of bright green microcrystals is often indicative of the successful synthesis of the complex. nasa.gov
| Reactant 1 | Reactant 2 | Solvent | Product |
| Sodium piperidine-1-carbodithioate | Nickel(II) chloride hexahydrate | Water | Nickel bis(piperidine-1-carbodithioate) |
| Ammonium piperidine-1-carbodithioate | Nickel(II) chloride hexahydrate | Water | Nickel bis(piperidine-1-carbodithioate) |
Solvothermal Synthesis for Nanomaterial Precursor Applications
Nickel bis(dithiocarbamate) complexes, including Nickel bis(piperidine-1-carbodithioate), are valuable single-source precursors for the synthesis of nickel sulfide (B99878) (NiS) nanoparticles through solvothermal decomposition. chemicalbook.comrsc.org In this method, the nickel complex is heated in a high-boiling point solvent, leading to its decomposition and the formation of NiS nanoparticles.
The properties of the resulting nanoparticles are highly dependent on the reaction conditions:
Temperature: The decomposition temperature plays a critical role in determining the phase of the nickel sulfide formed. chemicalbook.com
Precursor Concentration: The concentration of the nickel dithiocarbamate (B8719985) complex in the solvent can influence the size and morphology of the resulting nanoparticles. rsc.org
Solvent: The choice of solvent is also a crucial parameter, with primary amines like oleylamine (B85491) being commonly used. chemicalbook.com The amine can coordinate to the nickel center, forming adducts that influence the decomposition pathway. chemicalbook.com
Mechanistic studies have shown that the solvothermal decomposition in the presence of primary amines can proceed through the formation of amide-exchange products, which then decompose to yield nickel sulfide nanoparticles. chemicalbook.com
Exploration of Alternative Synthetic Routes
While direct complexation is the most common method, other synthetic strategies can be explored for the preparation of nickel dithiocarbamate complexes.
One-Pot Synthesis: One-pot procedures, where the dithiocarbamate ligand is generated in situ and immediately reacted with the metal salt without isolation, offer a more efficient and atom-economical approach. nih.gov Highly efficient one-pot reactions of amines, carbon disulfide, and α,β-unsaturated compounds have been reported to occur in water, presenting a green and mild procedure for dithiocarbamate synthesis. nih.gov This methodology could potentially be adapted for the synthesis of Nickel bis(piperidine-1-carbodithioate).
Electrochemical Synthesis: Electrochemical methods have also been investigated for the synthesis of nickel dithiocarbamate complexes. acs.org These methods involve the electrochemical oxidation of a nickel anode in the presence of the dithiocarbamate ligand. While not as common as traditional solution-phase synthesis, electrochemical routes can offer advantages in terms of control over stoichiometry and product purity.
Structural Elucidation and Crystallographic Analysis of Nickel Bis Piperidine 1 Carbodithioate
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis provides the most definitive method for determining the molecular structure of crystalline solids. For Nickel bis(piperidine-1-carbodithioate), this technique has furnished a detailed picture of its stereochemistry and bonding.
Determination of Molecular Structure and Coordination Geometry of the Ni(II) Center
The crystal structure of Nickel bis(piperidine-1-carbodithioate) reveals the presence of two discrete and isostructural monomeric molecules in the asymmetric unit. researchgate.net In this complex, the central nickel(II) ion is coordinated by two piperidine-1-carbodithioate ligands. researchgate.net Each dithiocarbamate (B8719985) ligand acts in a bidentate fashion, with both sulfur atoms binding to the nickel center.
This coordination results in an S₄ donor set surrounding the Ni(II) ion, defining a square planar geometry. researchgate.netmdpi.comrsc.org This coordination environment is common for Ni(II) complexes with strong field ligands like dithiocarbamates. luc.edu The nickel atom lies at the center of a plane formed by the four sulfur atoms. researchgate.net The piperidine (B6355638) rings of the ligands adopt a stable chair conformation. researchgate.netnih.gov
Analysis of Bond Lengths, Bond Angles, and Torsional Parameters
The precise geometric parameters of the Nickel bis(piperidine-1-carbodithioate) molecule have been determined from X-ray diffraction data. researchgate.net The Ni-S bond lengths are nearly equivalent, indicating a symmetric chelation by the dithiocarbamate ligands. researchgate.net The bond lengths within the dithiocarbamate moiety, particularly the C-N and C-S bonds, suggest a degree of delocalization of pi-electron density across the S₂CN fragment. researchgate.net
Selected Bond Lengths (Å)
| Bond | Molecule A (Å) | Molecule B (Å) |
|---|---|---|
| Ni - S(1) | 2.208(2) | 2.210(2) |
| Ni - S(2) | 2.203(2) | 2.205(2) |
| Ni - S(3) | 2.207(2) | 2.208(2) |
| Ni - S(4) | 2.206(2) | 2.207(2) |
| S(1) - C(1) | 1.714(6) | 1.712(6) |
| S(2) - C(1) | 1.716(6) | 1.715(6) |
| C(1) - N(1) | 1.328(8) | 1.332(8) |
Data sourced from Radha, A., et al. (1988). researchgate.net
Selected Bond Angles (°)
| Angle | Molecule A (°) | Molecule B (°) |
|---|---|---|
| S(1) - Ni - S(2) | 79.4(1) | 79.4(1) |
| S(3) - Ni - S(4) | 79.3(1) | 79.4(1) |
| S(1) - Ni - S(3) | 178.9(1) | 178.9(1) |
| S(2) - Ni - S(4) | 179.1(1) | 179.1(1) |
| S(1) - C(1) - S(2) | 110.4(3) | 110.5(3) |
| S(1) - C(1) - N(1) | 124.9(5) | 124.7(5) |
Data sourced from Radha, A., et al. (1988). researchgate.net
The bite angle of the dithiocarbamate ligand, represented by the S-Ni-S angle, is approximately 79.4°, a value typical for such four-membered chelate rings. researchgate.net The angles around the nickel center are close to the ideal 90° and 180° for a perfect square planar geometry, with slight distortions due to the constraints of the chelating ligands. researchgate.net
Supramolecular Assembly and Non-Covalent Interactions in Solid State
Investigation of Intermolecular Hydrogen Bonding Networks (e.g., C-H···S, C-H···O)
In the crystal packing of many metal dithiocarbamate complexes, intermolecular hydrogen bonds of the C-H···S type play a significant role in stabilizing the three-dimensional structure. researchgate.netconicet.gov.ar These interactions involve hydrogen atoms from the alkyl or aryl groups of the ligand and the sulfur atoms of neighboring molecules. Analysis of the crystal structure of Nickel bis(piperidine-1-carbodithioate) would likely reveal a network of such C-H···S contacts that link the monomeric units into a larger supramolecular assembly. The oxygen-free nature of the molecule precludes any C-H···O interactions.
Analysis of π-Stacking and Other Aromatic Interactions
Classical π-π stacking interactions are contingent on the presence of aromatic rings. Since the piperidine-1-carbodithioate ligand lacks aromaticity, such interactions are not a feature of the Nickel bis(piperidine-1-carbodithioate) crystal structure. However, a related non-covalent interaction, termed a C–H···π interaction, has been noted in some square-planar nickel(II) dithiocarbamate complexes. mdpi.com This can involve a C-H bond from a neighboring molecule interacting with the delocalized electron system of the NiS₂C chelate ring. mdpi.com A detailed analysis of the crystal packing of the title compound would be required to confirm the presence or absence of these specific C–H···π(NiS₂C) interactions.
Characterization of Anagostic Interactions (C-H···Ni)
Anagostic interactions, which are weak C-H···M (metal) bonds, are a subject of significant interest in organometallic chemistry. In square planar nickel(II) complexes, such as those involving dithiocarbamate ligands, these interactions can play a crucial role in the stabilization of the crystal structure and can influence the reactivity of the complex. These interactions are typically characterized by H···M distances that are longer than conventional hydrogen bonds, generally falling within the range of 2.3 to 3.0 Å, and C-H···M angles between 110° and 170°. researchgate.net
In the context of nickel(II) dithiocarbamate complexes, anagostic C-H···Ni interactions have been observed and characterized. For instance, a study on bis(κ2S,Sʹ-di(isopropyl)dithiocarbamato)nickel(II) revealed the presence of such an interaction between two non-equivalent molecules within the crystal lattice, with a notable H···Ni distance of approximately 3.00 Å and a C-H···Ni bond angle of about 160°. researchgate.net While these interactions are often considered structural curiosities, there is growing evidence that they can be significant in catalytic processes. researchgate.netresearchgate.net
Quantitative Assessment of Intermolecular Contacts via Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions, plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).
| Intermolecular Contact | Hypothetical Percentage Contribution to Hirshfeld Surface |
| H···H | 45% |
| S···H/H···S | 25% |
| C···H/H···C | 20% |
| N···H/H···N | 5% |
| Other | 5% |
This interactive table demonstrates how the data from a Hirshfeld surface analysis could be presented, offering a clear, quantitative breakdown of the intermolecular forces at play.
Crystal Engineering Principles Applied to Nickel bis(piperidine-1-carbodithioate) Derivatives
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the realm of nickel dithiocarbamate complexes, crystal engineering principles are employed to create novel materials with specific functionalities, such as precursors for nickel sulfide (B99878) nanoparticles or materials with interesting optical and electronic properties. researchgate.netnih.gov
The modification of the piperidine ligand in Nickel bis(piperidine-1-carbodithioate) offers a route to apply crystal engineering principles. By introducing functional groups onto the piperidine ring, it is possible to introduce new intermolecular interactions that can direct the assembly of the crystal lattice. For instance, the incorporation of hydrogen bond donors or acceptors could lead to the formation of predictable supramolecular synthons, thereby controlling the dimensionality and topology of the resulting structure.
Furthermore, the dithiocarbamate ligand itself is a versatile building block. The synthesis of heteroleptic complexes, where one piperidine-1-carbodithioate ligand is replaced by another ligand, can significantly alter the crystal packing and physical properties of the resulting compound. This approach has been used to create nickel(II) complexes with interesting thermal, electrochemical, and catalytic properties. nih.gov
The development of heterobimetallic coordination networks is another facet of crystal engineering that can be applied to dithiocarbamate complexes. By using a metalloligand approach, where a complex like Nickel bis(piperidine-1-carbodithioate) acts as a building block to coordinate with other metal ions, it is possible to construct higher-order structures with tailored properties. While specific examples involving Nickel bis(piperidine-1-carbodithioate) derivatives are not extensively reported, the principles have been demonstrated with related dithiocarbamate-functionalized ligands.
Spectroscopic Characterization of Nickel Bis Piperidine 1 Carbodithioate
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Vibrational spectroscopy provides critical information about the bonding within the Nickel bis(piperidine-1-carbodithioate) complex. The FT-IR spectrum is characterized by specific vibrational modes associated with the dithiocarbamate (B8719985) functional group and the piperidine (B6355638) ring.
Assignment of Characteristic Vibrational Modes of the Piperidine-1-carbodithioate Moiety
The FT-IR spectrum of the piperidine-1-carbodithioate ligand exhibits several characteristic absorption bands. The most significant of these are the "thioureide" band, primarily associated with the C-N stretching vibration (ν(C-N)), and the C-S stretching vibration (ν(C-S)). ajrconline.org The thioureide band typically appears in the 1450–1550 cm⁻¹ region and indicates a partial double bond character for the C-N bond due to resonance. ajrconline.orgcdnsciencepub.com The piperidine ring itself contributes to various C-H stretching and bending vibrations. researchgate.net
Another key region is between 950 cm⁻¹ and 1050 cm⁻¹, which is associated with the ν(C-S) stretching vibration. nih.gov The presence of a single, sharp band in this region is a strong indicator that the dithiocarbamate ligand is coordinating to the metal center in a symmetric, bidentate fashion through both sulfur atoms. ajrconline.org
Table 1: Characteristic FT-IR Vibrational Modes for Piperidine-1-carbodithioate and its Nickel(II) Complex
| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Nickel(II) Complex (approx. cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-N) | ~1474 | ~1515 | Thioureide C-N stretch |
| ν(C-S) | ~998 | ~1027 | C-S stretch |
| ν(M-S) | - | ~382 | Metal-Sulfur stretch |
Data compiled from representative dithiocarbamate complexes. ajrconline.org
Spectral Shifts and Their Correlation with Metal-Ligand Coordination Modes (e.g., C-S Stretching)
Upon complexation with the nickel(II) ion, significant shifts in the characteristic vibrational frequencies are observed, confirming the coordination of the ligand.
ν(C-N) Stretching: The thioureide C-N stretching frequency shifts to a higher wavenumber (e.g., from ~1474 cm⁻¹ to ~1515 cm⁻¹ in similar complexes). ajrconline.org This blue shift is attributed to an increase in the double bond character of the C-N bond upon the sulfur atoms donating electron density to the nickel ion. cdnsciencepub.com
ν(C-S) Stretching: The presence of a single strong band for the C-S stretching vibration in the complex, shifted from its position in the free ligand, confirms the bidentate chelation of the dithiocarbamate ligand. ajrconline.org If the ligand were monodentate, a splitting of this band would be expected due to the non-equivalence of the two C-S bonds.
ν(M-S) Stretching: The formation of the coordinate bond between nickel and sulfur gives rise to a new band in the far-IR region, typically around 380-410 cm⁻¹, which is assigned to the Ni-S stretching vibration (ν(Ni-S)). ajrconline.orgcdnsciencepub.com The appearance of this band is direct evidence of metal-ligand bond formation.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
UV-Vis spectroscopy is employed to investigate the electronic structure of the complex, revealing details about the d-orbital splitting and charge transfer phenomena. Nickel bis(piperidine-1-carbodithioate), like other nickel(II) dithiocarbamate complexes, is known to adopt a square-planar geometry, which is reflected in its electronic spectrum. researchgate.net
Analysis of Electronic Transitions and Their Origin (Ligand-to-Metal Charge Transfer, d-d Transitions)
The electronic spectrum of Nickel bis(piperidine-1-carbodithioate) displays several absorption bands in the UV and visible regions. These bands arise from different types of electronic transitions.
Intra-ligand Transitions: Intense absorption bands in the ultraviolet region (typically below 350 nm) are assigned to π → π* transitions occurring within the dithiocarbamate ligand itself, specifically within the N-C=S and S-C=S chromophores. nih.govnih.gov
Ligand-to-Metal Charge Transfer (LMCT): An intense band is often observed in the near-UV or visible region (around 328 nm in a similar complex) which is attributed to a ligand-to-metal charge transfer (LMCT) transition. nih.gov In this process, an electron is excited from a sulfur-based orbital of the ligand to a vacant d-orbital of the nickel(II) ion. The high intensity of this band distinguishes it from the much weaker d-d transitions.
d-d Transitions: For square-planar d⁸ metal complexes like Nickel bis(piperidine-1-carbodithioate), several spin-allowed d-d transitions are expected. These transitions occur between the d-orbitals of the nickel ion, which are split in energy by the ligand field. These bands are typically of low intensity and appear in the visible region of the spectrum. unt.edu A characteristic shoulder band observed around 450 nm can be assigned to the ¹A₁g → ¹A₂g transition, which is consistent with a square-planar geometry. nih.gov The presence of unpaired electrons is necessary for d-d transitions, but in the diamagnetic square-planar Ni(II) complex, these transitions are still possible, though often weak. learncbse.in
Table 2: Electronic Absorption Data for Nickel bis(piperidine-1-carbodithioate)
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| ~269 | High | Intra-ligand (π → π*) |
| ~328 | High | Ligand-to-Metal Charge Transfer (LMCT) |
| ~450 (shoulder) | Low | d-d transition (¹A₁g → ¹A₂g) |
Data compiled from representative square-planar Ni(II) complexes. nih.gov
Spectrophotometric Monitoring of Complex Formation and Stability
UV-Visible spectrophotometry is a valuable tool for monitoring the formation of the Nickel bis(piperidine-1-carbodithioate) complex in solution. By monitoring the changes in the absorbance at specific wavelengths corresponding to the complex (e.g., the LMCT band), the progress of the reaction between the nickel(II) salt and the piperidine-1-carbodithioate ligand can be followed. This technique allows for the determination of the stoichiometry of the complex, often through methods like Job's plot of continuous variation, and can also be used to assess its stability under various conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex in solution. Since square-planar nickel(II) (d⁸) complexes are typically diamagnetic, they are amenable to NMR studies, yielding well-resolved spectra. researchgate.netnih.gov
The ¹H NMR spectrum of Nickel bis(piperidine-1-carbodithioate) would show signals corresponding to the protons of the piperidine rings. Compared to the free piperidine ligand, the chemical shifts of these protons are expected to be altered upon coordination to the nickel center due to changes in the electronic environment. The signals for the protons closest to the nitrogen atom (α-protons) would likely experience the most significant shift. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the piperidine ring and the carbodithioate group, providing further structural confirmation.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Nickel bis(piperidine-1-carbodithioate) |
| Nickel(II) |
| Ammonium (B1175870) piperidine-1-carbodithioate |
Proton (¹H) NMR for Ligand and Complex Solution-State Characterization
Proton NMR spectroscopy is a fundamental tool for characterizing the ligand and its corresponding metal complex in solution. The chemical shifts (δ) of the protons in the piperidine ring of the ligand are expected to change upon coordination to the nickel(II) center.
In the free piperidine-1-carbodithioate ligand, the protons on the piperidine ring exhibit characteristic signals. The protons alpha to the nitrogen atom (α-CH₂) are typically found further downfield due to the electron-withdrawing effect of the nitrogen and the dithiocarbamate group. The protons at the beta (β-CH₂) and gamma (γ-CH₂) positions appear at higher fields.
Upon complexation to form Nickel bis(piperidine-1-carbodithioate), the chemical shifts of the piperidine protons are influenced by the diamagnetic nature of the square planar Ni(II) complex. wikipedia.org A general downfield shift of the ligand proton signals is anticipated due to the coordination to the metal center. In a related nickel(II) complex containing a piperazine-based carbodithioate ligand, the signals for the piperazine (B1678402) ring protons were observed in the range of δ 3.32-4.09 ppm. nih.gov Similar shifts can be inferred for the piperidine protons in the title compound.
Table 1: Inferred ¹H NMR Chemical Shifts (ppm) for Piperidine-1-carbodithioate Ligand and Nickel bis(piperidine-1-carbodithioate)
| Proton Position | Piperidine (Free Ligand)¹ | Nickel bis(piperidine-1-carbodithioate) (Inferred) |
| α-CH₂ | ~2.79 | ~3.5-4.0 |
| β-CH₂ | ~1.58 | ~1.6-1.8 |
| γ-CH₂ | ~1.46-1.58 | ~1.5-1.7 |
¹Data for free piperidine, not the dithiocarbamate ligand. hmdb.ca The dithiocarbamate moiety would cause a downfield shift.
Carbon (¹³C) NMR for Backbone Carbon Environments
Carbon-¹³ NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the piperidine ring and the dithiocarbamate moiety are sensitive to their chemical environment.
For the free piperidine ligand, the carbon atoms of the ring show distinct resonances. chemicalbook.comchemicalbook.comspectrabase.com In a related potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, the piperazine ring carbons appear at δ 50.56 and 42.97 ppm, while the carbon of the dithiocarbamate group (>C=S) is observed at δ 209.58 ppm. nih.gov
In the Nickel bis(piperidine-1-carbodithioate) complex, the coordination of the dithiocarbamate ligand to the nickel center leads to a shift in the resonance of the N-CS₂ carbon. For a similar nickel(II) complex with a piperazine-based ligand, this carbon signal appears at δ 203.57 ppm. nih.gov The carbon atoms of the piperidine ring are also expected to experience a shift upon complexation.
Table 2: Inferred ¹³C NMR Chemical Shifts (ppm) for Piperidine-1-carbodithioate Ligand and Nickel bis(piperidine-1-carbodithioate)
| Carbon Position | Piperidine-1-carbodithioate Ligand (Inferred from related compound) | Nickel bis(piperidine-1-carbodithioate) (Inferred from related complex) |
| N-C S₂ | ~209 | ~203-205 |
| α-C H₂ | ~50 | ~50-52 |
| β-C H₂ | ~26 | ~26-28 |
| γ-C H₂ | ~24 | ~24-26 |
Note: The chemical shift for the N-CS₂ group is a key indicator of the electronic structure of the dithiocarbamate ligand and its coordination to the metal.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular mass of Nickel bis(piperidine-1-carbodithioate), confirming its elemental composition. The exact mass of the molecular ion ([M]⁺) provides strong evidence for the formation of the desired complex.
The calculated monoisotopic mass of Nickel bis(piperidine-1-carbodithioate) (C₁₂H₂₀N₂NiS₄) is approximately 378.99 g/mol (based on the most abundant isotopes). HRMS analysis would be expected to show a molecular ion peak corresponding to this mass.
Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. Common fragmentation pathways for metal dithiocarbamate complexes include the loss of one or both dithiocarbamate ligands, as well as fragmentation of the piperidine ring itself. Analysis of the fragment ions can help to confirm the structure of the complex. For instance, a peak corresponding to the [Ni(S₂CNC₅H₁₀)]⁺ fragment would be indicative of the loss of one piperidine-1-carbodithioate ligand.
Electrochemical Properties and Redox Chemistry of Nickel Bis Piperidine 1 Carbodithioate
Voltammetric Studies: Cyclic Voltammetry (CV) and Differential Pulse Polarography (DPP)
Voltammetric methods such as Cyclic Voltammetry (CV) and Differential Pulse Polarography (DPP) have been employed to investigate the redox characteristics of nickel bis(piperidine-1-carbodithioate). Studies on the interaction between nickel(II) and ammonium (B1175870) piperidine-1-carbodithioate (APC) in an aqueous medium using a dropping mercury electrode (DME) have provided significant insights. scispace.com These investigations, often conducted in a buffered solution, help in understanding the formation of the complex and its subsequent electrochemical reactions.
In a typical study, the interaction of Ni(II) with APC is characterized in an ammonium chloride-ammonium hydroxide (B78521) (NH4Cl-NH4OH) buffer system. The resulting complex exhibits distinct electrochemical signals that can be attributed to various redox processes.
The redox chemistry of nickel dithiocarbamate (B8719985) complexes often involves multiple oxidation states of the nickel center. acs.org While detailed studies on nickel bis(piperidine-1-carbodithioate) are specific, the general behavior of related complexes suggests that Ni(II) can be reduced in one-electron steps. The reduction of Ni(II) dithiocarbamates to Ni(I) species has been observed in other systems. researchgate.net
Table 1: Proposed Nickel-Centered Reduction Mechanism
| Step | Reaction | Description |
|---|
This table illustrates a proposed mechanism for the reduction of the nickel complex at the electrode surface.
The piperidine-1-carbodithioate ligand itself is electrochemically active. Cyclic voltammetry studies of ammonium piperidine-1-carbodithioate (APC) in the absence of nickel(II) show two predominant reversible peaks, indicating that the ligand can undergo its own redox reactions. This redox activity is a known characteristic of dithiocarbamate ligands, which can be oxidized to form thiuram disulfide. researchgate.net
When the ligand coordinates to the nickel center, the electrochemical behavior becomes a combination of metal-centered and ligand-centered processes. The formation of the Ni(II)-APC complex is marked by the appearance of a single reversible peak at E1/2 = -0.5 V, which differs from the two peaks observed for the free ligand. The interplay between the metal and the redox-active ligand is crucial in stabilizing different oxidation states of the complex. researchgate.net In many nickel complexes, redox-active ligands play a pivotal role in mediating electron transfer pathways. nih.govrsc.org
A significant feature in the polarographic analysis of the nickel(II)-piperidine-1-carbodithioate system is the appearance of a catalytic hydrogen wave (CHW). scispace.comresearcher.life In a NH4Cl-NH4OH buffer at pH 6.0, a prominent peak is observed at approximately -1.30 V versus a Saturated Calomel (B162337) Electrode (SCE). scispace.com This peak is not due to a simple diffusion-limited reduction of the metal complex but is attributed to the catalytic evolution of hydrogen.
The proposed mechanism for the CHW involves the following steps:
The adsorbed Ni(0)-APC complex, formed from the initial reduction, undergoes protonation by accepting a proton from the solution to form [Ni0–APCH+]ads.
This protonated species is then involved in a process that facilitates the reduction of further protons from the solution to liberate hydrogen gas at the mercury electrode.
This catalytic cycle allows for currents that are significantly larger than what would be expected from the reduction of the complex alone, making it a highly sensitive signal for analytical purposes.
Table 2: Electrochemical Data for Nickel(II)-APC Complex
| Technique | Parameter | Value | Medium | Reference |
|---|---|---|---|---|
| DPP/DCP | E1/2 (CHW) | -1.30 V vs SCE | NH4Cl-NH4OH (pH 6.0) | |
| CV | E1/2 (Complex) | -0.5 V | NH4Cl-NH4OH (pH 6.0) |
This table summarizes key potential values obtained from voltammetric studies of the Nickel(II)-Ammonium Piperidine-1-Carbodithioate system.
Influence of Experimental Parameters on Electrochemical Behavior
The electrochemical response of nickel bis(piperidine-1-carbodithioate) is highly dependent on the experimental conditions under which it is measured. Parameters such as the pH of the solution and the composition of the supporting electrolyte can significantly alter the observed current-voltage characteristics.
The pH of the electrolyte solution plays a critical role, particularly in processes involving proton transfer, such as the catalytic hydrogen evolution. Studies have been conducted in a buffer medium at a specific pH of 6.0 to characterize the complex's behavior. The height of the catalytic peak shows a dependency on the pH of the medium. The catalytic process itself, involving the protonation of the reduced complex, is inherently pH-dependent. In broader studies of nickel alloys, it has been shown that pH can significantly affect electrochemical potentials, indicating the general sensitivity of nickel's electrochemical behavior to proton concentration. nih.gov For the specific enzymatic activity of certain systems, a distinct pH optimum is often observed, beyond which activity decreases. nih.gov This principle can be extended to the catalytic activity of the nickel complex, where the availability of protons is key.
The choice and concentration of the supporting electrolyte and buffer system are crucial for obtaining well-defined and reproducible voltammetric signals. In the study of the nickel(II)-APC complex, an NH4Cl-NH4OH buffer was utilized. The concentration of this buffer was found to have a direct impact on the polarographic peak height. The investigation showed that the polarograms were well-defined in a 0.4 M concentration of the NH4Cl-NH4OH buffer. At concentrations beyond this optimal value, a decrease in the peak height was observed. This suggests that the components of the buffer system not only control the pH but may also participate in the complexation equilibria or affect the adsorption characteristics of the complex on the electrode surface. The supporting electrolyte ensures the conductivity of the solution and minimizes potential drop, but its ions can also interact with the electroactive species.
Computational and Theoretical Investigations of Nickel Bis Piperidine 1 Carbodithioate
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone in the computational study of transition metal complexes due to its balance of accuracy and computational cost. It allows for detailed investigation of the geometric and electronic properties of molecules like Nickel bis(piperidine-1-carbodithioate).
Accurate Geometry Optimization and Conformational Analysis
Theoretical geometry optimization of Nickel bis(piperidine-1-carbodithioate) and related Ni(II) dithiocarbamate (B8719985) complexes consistently predicts a distorted square planar coordination geometry around the nickel(II) center. researchgate.nettandfonline.comrsc.org In this arrangement, the nickel atom is chelated by the two sulfur atoms from each of the two piperidine-1-carbodithioate ligands, forming a NiS₄ chromophore.
The optimization calculations reveal key structural features:
Coordination Geometry: The geometry around the Ni(II) ion is typically a distorted square planar configuration. nih.gov This is a common coordination environment for d⁸ metal ions like Ni(II).
Piperidine (B6355638) Ring Conformation: The piperidine rings attached to the dithiocarbamate framework are predicted to adopt a stable chair conformation.
Bond Lengths and Angles: DFT calculations provide precise predictions of bond lengths and angles. For instance, the Ni-S bond lengths are typically in the range of 2.20-2.23 Å, and the S-Ni-S bite angle of the dithiocarbamate ligand is around 78-79°. researchgate.net The C-N bond within the dithiocarbamate ligand (the thioureide bond) exhibits a partial double bond character, with a length intermediate between a single and a double bond. tandfonline.com
These computationally derived geometric parameters are generally in good agreement with experimental data obtained from single-crystal X-ray diffraction studies of similar Ni(II) dithiocarbamate complexes. nih.gov
Elucidation of Electronic Structures and Molecular Orbitals (HOMO-LUMO Profiles)
The electronic structure of Nickel bis(piperidine-1-carbodithioate) is effectively described by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. elsevierpure.com
For Ni(II) dithiocarbamate complexes, the HOMO is typically localized on the dithiocarbamate ligand, with significant contributions from the sulfur and nitrogen lone pairs, as well as the π-system of the S₂CN moiety. The LUMO is often a hybrid orbital with contributions from the nickel d-orbitals and the π* orbitals of the ligand.
The HOMO-LUMO energy gap for various Ni(II) dithiocarbamate complexes has been calculated, providing a basis for understanding the electronic properties of the piperidine derivative.
| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Bis(N-(pyrrol-2-ylmethyl)-N-isopropyldithiocarbamato-S,S')nickel(II) | - | - | 2.7167 |
| (N-(pyrrol-2-ylmethyl)-N-isopropyldithiocarbamato-S,S')(thiocyanato-N)(triphenylphosphine)nickel(II) | - | - | 2.6936 |
| [Ni(N-(4-(dimethylamino)benzyl)-N-propyldithiocarbamate)(NCS)(PPh₃)] | - | - | 1.7614 |
| [Ni(N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate)₂] | - | - | 2.0137 |
| [Ni(N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate)(NCS)(PPh₃)] | - | - | 1.772 |
Data compiled from multiple sources. researchgate.nettandfonline.com
These studies indicate that the electronic transitions are often of the metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) type. researchgate.net
Analysis of Metal-Ligand Bonding Nature and Orbital Interactions
The nature of the bonding between the nickel center and the piperidine-1-carbodithioate ligands can be further elucidated through DFT calculations. The interaction is primarily covalent, arising from the overlap of the sulfur p-orbitals with the nickel d-orbitals.
A key feature of the dithiocarbamate ligand is the delocalization of π-electrons across the S₂C-N fragment. mdpi.com This is described by three main resonance structures, with the "thioureide" form contributing significantly, which imparts a partial double bond character to the C-N bond. mdpi.com This delocalization is crucial for the stability and electronic properties of the complex.
Computational methods like Natural Bond Orbital (NBO) analysis can quantify the orbital interactions and charge transfer between the metal and the ligands. These analyses typically show a significant donation of electron density from the sulfur atoms to the nickel atom, confirming the formation of strong covalent bonds. Furthermore, intramolecular interactions, such as C-H···Ni contacts, have been investigated in some Ni(II) dithiocarbamate complexes using DFT, revealing weak, stabilizing interactions. researchgate.netjyu.fi
Prediction of Spectroscopic Parameters
DFT calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For Nickel bis(piperidine-1-carbodithioate), theoretical calculations can simulate its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Vibrational Spectra: The calculated vibrational frequencies can be assigned to specific stretching and bending modes within the molecule. Key vibrational modes for dithiocarbamate complexes include the ν(C-N) (thioureide) and ν(C-S) stretching frequencies. The calculated position of the ν(C-N) band, typically around 1500 cm⁻¹, provides insight into the C-N bond order. researchgate.net
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. elsevierpure.com The calculated transitions can be correlated with the experimentally observed bands in the UV-Vis spectrum. For square planar Ni(II) dithiocarbamate complexes, the intense absorptions in the visible region are often assigned to MLCT and intraligand π-π* transitions. elsevierpure.com
Advanced Quantum Chemical Topology Studies
To gain a deeper understanding of the bonding in Nickel bis(piperidine-1-carbodithioate), more advanced theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to characterize chemical bonds. This method allows for a quantitative description of the nature of atomic interactions. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) between atoms, one can classify the interaction as either a shared-shell (covalent) or closed-shell (ionic or van der Waals) interaction.
For the Ni-S bonds in dithiocarbamate complexes, QTAIM analysis can provide quantitative evidence of their covalent character. acs.orgresearchgate.net The analysis would likely reveal the following for Nickel bis(piperidine-1-carbodithioate):
Bond Critical Points (BCPs): The presence of a BCP between the nickel and sulfur atoms confirms the existence of a chemical bond.
Electron Density at the BCP (ρ(r)): A relatively high value of ρ(r) at the Ni-S BCP would indicate a significant accumulation of electron density, characteristic of a covalent interaction.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian at the BCP helps to distinguish between shared-shell (∇²ρ(r) < 0) and closed-shell (∇²ρ(r) > 0) interactions. For Ni-S bonds, a small positive or near-zero value is often found, indicating a transit bond with significant covalent character but also some degree of polar character.
QTAIM provides a powerful, parameter-free method to rigorously define and analyze the metal-ligand bonds within the complex, complementing the orbital-based descriptions from DFT. acs.orgresearchgate.net
Non-Covalent Interaction (NCI) Plot Analysis for Weak Forces
Non-covalent interactions play a crucial role in the structure, stability, and molecular recognition processes of chemical systems. The Non-Covalent Interaction (NCI) plot is a powerful visualization tool based on the electron density (ρ) and its reduced density gradient (RDG). This analysis helps in identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions.
For Nickel bis(piperidine-1-carbodithioate), NCI plot analysis, based on its crystallographically determined square planar geometry, would be expected to reveal several key non-covalent interactions. The analysis typically generates 3D isosurfaces that are color-coded to signify the nature and strength of the interactions.
Key Findings from Theoretical NCI Plot Analysis:
Intramolecular Hydrogen Bonds: While classical hydrogen bonds are absent, weak C-H···S hydrogen bonds are plausible. These would be represented by bluish-green isosurfaces, indicating a stronger attractive interaction than typical van der Waals forces. Such interactions could occur between the hydrogen atoms of the piperidine rings and the sulfur atoms of the dithiocarbamate core, further stabilizing the square planar coordination geometry.
Steric Repulsion: Red-colored isosurfaces would signify repulsive steric clashes. In the context of Nickel bis(piperidine-1-carbodithioate), minor steric repulsion might be observed between closely positioned hydrogen atoms on the same piperidine ring or between the piperidine rings and the dithiocarbamate backbone, influencing the puckering of the piperidine rings.
A hypothetical data table summarizing the expected NCI plot analysis results is presented below.
| Interaction Type | Participating Atoms | Expected NCI Isosurface Color | Significance |
|---|---|---|---|
| Van der Waals | H (piperidine) ··· H (piperidine) | Green | Contributes to the packing and conformational stability of the ligand framework. |
| Weak C-H···S Hydrogen Bond | C-H (piperidine) ··· S (dithiocarbamate) | Bluish-Green | Provides additional stabilization to the square planar geometry of the complex. |
| Steric Repulsion | H···H (intraligand) | Red | Influences the local conformation and puckering of the piperidine rings. |
Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For Nickel bis(piperidine-1-carbodithioate), MD simulations can provide detailed insights into its conformational dynamics, stability in solution, and interactions with solvent molecules.
A typical MD simulation would involve placing the Nickel bis(piperidine-1-carbodithioate) molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and then solving Newton's equations of motion for all atoms in the system over a period of time.
Detailed Research Findings from MD Simulations:
Conformational Flexibility: MD simulations of Nickel bis(piperidine-1-carbodithioate) in solution would likely show that while the core NiS₄ square planar geometry remains relatively rigid, the piperidine rings exhibit significant conformational flexibility. The piperidine rings can interconvert between different chair and boat conformations, and the timescale of these conversions can be quantified from the simulation trajectories.
Solvent Interactions: The simulations would reveal how solvent molecules arrange around the complex. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the sulfur atoms of the dithiocarbamate ligands. The radial distribution function (RDF) between the nickel center and solvent atoms, and between the ligand atoms and solvent atoms, can be calculated to quantify these interactions.
A summary of typical parameters analyzed in an MD simulation of Nickel bis(piperidine-1-carbodithioate) is provided in the table below.
| Parameter | Description | Expected Findings |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low RMSD for the NiS₄ core, indicating high stability. Higher RMSD for the piperidine rings, reflecting their flexibility. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Sharp peaks in the Ni-S RDF indicating stable coordination. Broader peaks in the RDFs between ligand atoms and solvent molecules, showing solvent shell structure. |
| Dihedral Angle Analysis | Monitors the torsion angles within the piperidine rings. | Reveals transitions between different ring conformations (e.g., chair-to-boat). |
Advanced Materials Applications and Derivatization Strategies of Nickel Bis Piperidine 1 Carbodithioate
Single-Source Precursors for Metal Sulfide (B99878) Nanomaterial Synthesis
Nickel bis(piperidine-1-carbodithioate) has emerged as a highly effective single-source precursor (SSP) for the synthesis of various nickel sulfide nanostructures. The compound conveniently contains both the nickel and sulfur atoms required for the formation of nickel sulfide, and its decomposition can be carefully controlled to yield specific phases and morphologies of the resulting nanomaterial.
Controlled Synthesis of Nickel Sulfide Nanoparticles (Ni₃S₄, Ni₃S₂)
The thermal decomposition of Nickel bis(piperidine-1-carbodithioate) and related nickel dithiocarbamate (B8719985) complexes in high-boiling point solvents is a common method for the controlled synthesis of nickel sulfide nanoparticles. rsc.orgrsc.org By carefully tuning reaction parameters such as temperature, precursor concentration, and the presence of capping agents, specific crystalline phases of nickel sulfide, including the desirable Ni₃S₄ and Ni₃S₂ phases, can be selectively synthesized. rsc.orgchalcogen.ro For instance, studies on analogous nickel dithiocarbamate complexes have shown that at lower temperatures (e.g., 150-180 °C), mixtures of α-NiS and Ni₃S₄ can be formed, with the proportion of Ni₃S₄ increasing with higher precursor concentrations. rsc.orgnih.gov The synthesis of phase-pure Ni₃S₂ has also been demonstrated using a bis(N′-ethyl-N-piperazinylcarbodithioato-S,S′)–nickel(II) complex, a derivative of the piperidine-1-carbodithioate family, through hot injection thermolysis. researchgate.net
The ability to produce specific nickel sulfide phases is crucial, as the properties and potential applications of the nanomaterials are phase-dependent. For example, Ni₃S₂ has shown promise as a cost-effective counter electrode material in dye-sensitized solar cells. chalcogen.ro
Investigation of Morphology and Phase Control in Nanomaterial Fabrication
The morphology and phase of the nickel sulfide nanoparticles synthesized from Nickel bis(piperidine-1-carbodithioate) are highly dependent on the reaction conditions. Research has demonstrated that parameters such as reaction time, temperature, and the choice of capping agents or surfactants play a pivotal role in directing the final structure of the nanomaterials. chalcogen.rorroij.com
For example, the thermolysis of benzimidazole (B57391) dithiocarbamate nickel(II) complexes in the presence of hexadecylamine (B48584) (HDA) as a capping agent has been shown to produce anisotropic Ni₃S₄ nanoparticles, with the morphology (spheres, cubes, triangles, and rods) being influenced by both the precursor concentration and the decomposition temperature. chalcogen.ro Similarly, studies on other nickel bis(dithiocarbamate) complexes have revealed that temperature can dictate the resulting phase, with α-NiS being formed at lower temperatures and β-NiS at higher temperatures. rsc.orgnih.gov The concentration of the precursor has also been found to significantly impact the particle size of the resulting α-NiS nanoparticles. rsc.orgnih.gov
The choice of solvent and the introduction of secondary reagents can further refine the control over the final product. For instance, the use of 1-dodecanethiol (B93513) has been shown to be an important phase and shape-directing agent in the synthesis of various nickel sulfide nanocrystals. rroij.com This level of control over both phase and morphology is essential for tailoring the properties of the nanomaterials for specific applications. rsc.org
| Precursor | Nickel Sulfide Phase | Synthesis Method | Key Parameters | Resulting Morphology |
|---|---|---|---|---|
| Nickel bis(dithiocarbamate) complexes | α-NiS, Ni₃S₄ | Thermolysis in oleylamine (B85491) | Temperature (150-180°C), Precursor Concentration | Nanoparticles |
| Benzimidazole dithiocarbamate nickel(II) | Ni₃S₄ | Thermolysis in hexadecylamine (HDA) | Temperature (140-180°C), Precursor Concentration | Anisotropic particles (spheres, cubes, triangles, rods) |
| Bis(N′-ethyl-N-piperazinylcarbodithioato-S,S′)–nickel(II) | Ni₃S₂ | Hot injection thermolysis | Not specified | Nanoparticles |
Integration into Heterobimetallic Coordination Networks and Metalloligands
Beyond its use as a precursor for nanoparticles, Nickel bis(piperidine-1-carbodithioate) can function as a "metalloligand," a building block for the construction of more complex, extended structures such as heterobimetallic coordination networks. In this approach, the pre-formed nickel complex, with its available coordination sites, is reacted with a second, different metal ion.
Rational Design of Extended Coordination Polymeric Assemblies
The rational design of coordination polymers involves the deliberate selection of metal centers and organic ligands to create materials with specific network topologies and, consequently, desired properties. Nickel bis(dithiocarbamate) complexes, including the piperidine (B6355638) derivative, can be utilized in this strategy. The dithiocarbamate ligand itself can be functionalized with additional donor groups, enabling it to bridge between different metal centers.
While direct examples utilizing Nickel bis(piperidine-1-carbodithioate) are not extensively detailed in the provided search results, the principle is well-established for related dithiocarbamate complexes. For instance, nickel(II) coordination polymers have been successfully synthesized using bis-pyridyl-bis-amide ligands in conjunction with dicarboxylate ligands, demonstrating the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) frameworks. mdpi.comsemanticscholar.org The flexibility of the ligands plays a crucial role in determining the final dimensionality and topology of the coordination polymer. mdpi.com
Exploration of Framework Architectures with Tunable Properties
The ability to create diverse framework architectures through the use of metalloligands like Nickel bis(piperidine-1-carbodithioate) opens up possibilities for developing materials with tunable properties. The properties of these coordination polymers are intrinsically linked to their structure, including the nature of the metal ions and the bridging ligands.
For example, nickel bis(dithiolene) coordination polymers are being explored as n-type semiconductors. chemrxiv.orgresearchgate.net The synthesis of these materials often involves the careful control of reaction conditions to achieve the desired purity and degree of polymerization, which are critical for their electronic properties. chemrxiv.org The resulting framework can exhibit interesting properties, such as in the case of a one-dimensional nickel(II) coordination polymer with a β-oxodithioester ligand, which was synthesized using a "shish-kebab" methodology. researchgate.net The development of such materials with tunable frameworks holds promise for applications in areas like catalysis, gas storage, and molecular electronics.
Methodological Development in Trace Metal Analysis
The strong chelating ability of the dithiocarbamate functional group makes it a valuable tool in analytical chemistry, particularly for the detection and quantification of trace metal ions. While specific, detailed research on the application of Nickel bis(piperidine-1-carbodithioate) in this area is not extensively covered in the provided search results, the underlying principles of dithiocarbamate chemistry suggest its potential.
Dithiocarbamate ligands readily form stable, often colored, complexes with a wide range of metal ions. This property can be exploited in various analytical techniques, such as spectrophotometry and extraction methods, for the determination of metal concentrations. The piperidine-1-carbodithioate ligand itself is known to form complexes with various metals. nih.gov
Given that Nickel bis(piperidine-1-carbodithioate) is a stable complex, its direct application might be in displacement reactions where a target metal ion with a higher affinity for the dithiocarbamate ligand displaces the nickel. Alternatively, the piperidine-1-carbodithioate ligand, prior to its complexation with nickel, could be used as a chelating agent for the preconcentration and separation of trace metals from complex matrices before their determination by instrumental methods. Further research is warranted to explore and develop specific analytical methodologies based on Nickel bis(piperidine-1-carbodithioate).
Electrochemical Sensing Strategies for Nickel(II) Determination
The electrochemical properties of nickel(II) dithiocarbamate complexes, including nickel bis(piperidine-1-carbodithioate), have been leveraged to develop sensitive and selective methods for the determination of nickel(II) ions. These strategies often involve the formation of the stable nickel complex, which can then be detected using various electroanalytical techniques. The strong chelating ability of the piperidine-1-carbodithioate ligand with nickel(II) ions facilitates these electrochemical detection methods.
One notable approach involves the use of polarographic techniques, such as direct current (DC) polarography and differential pulse polarography (DPP), at a dropping mercury electrode (DME). For instance, the interaction between nickel(II) and ammonium (B1175870) piperidine-1-carbodithioate (APC) in an ammonium chloride-ammonia buffer medium (pH 6.0) produces a distinct catalytic hydrogen wave at approximately -1.30 V versus a saturated calomel (B162337) electrode (SCE). This catalytic wave arises from the electrostatic interactions between the formed nickel(II)-APC complex and the electrode surface.
The development of such electrochemical methods involves the optimization of various parameters to enhance sensitivity and selectivity. These parameters include pH, buffer concentration, and the concentration of the complexing agent. A linear relationship between the peak current and the concentration of nickel(II) has been established, allowing for quantitative analysis. For example, a linear range of 0.1 to 7.0 mg L⁻¹ for nickel(II) has been reported, with a regression coefficient of 0.998, indicating excellent linearity. The limit of detection (LOD) and limit of quantification (LOQ) for such methods have been determined to be as low as 0.25 mg L⁻¹ and 1.59 mg L⁻¹, respectively, demonstrating high sensitivity.
Cyclic voltammetry (CV) is another powerful tool used to study the electrochemical behavior of these complexes. CV studies on the nickel(II)-APC complex have revealed a reversible peak, confirming the electrochemical nature of the complex and providing insights into the reaction mechanism. These electrochemical sensing strategies have been successfully applied to the determination of nickel(II) in various environmental and biological samples, showcasing their practical utility.
Table 1: Electrochemical Data for Nickel(II) Determination using Piperidine-1-carbodithioate
| Parameter | Value | Reference |
| Technique | Direct Current Polarography (DCP) & Differential Pulse Polarography (DPP) | |
| Electrode | Dropping Mercury Electrode (DME) | |
| pH | 6.0 (NH₄Cl-NH₄OH buffer) | |
| Peak Potential | -1.30 V vs SCE | |
| Linear Range | 0.1 - 7.0 mg L⁻¹ | |
| Limit of Detection (LOD) | 0.25 mg L⁻¹ | |
| Limit of Quantification (LOQ) | 1.59 mg L⁻¹ | |
| Regression Coefficient (r) | 0.998 |
Spectrophotometric Assay Development for Environmental Samples
Spectrophotometry offers a robust and widely accessible method for the determination of nickel(II) ions through the formation of colored complexes. Nickel bis(piperidine-1-carbodithioate) and related dithiocarbamate complexes exhibit strong absorption in the UV-visible region, which forms the basis for these spectrophotometric assays. The intense color of these complexes is a result of charge transfer transitions, making them suitable for quantitative analysis even at low concentrations. universityofgalway.ie
The development of a spectrophotometric method typically involves several key steps, including the selection of an appropriate wavelength for measurement (λmax), optimization of reaction conditions for color development, and assessment of potential interferences. universityofgalway.ie The λmax is chosen at a wavelength where the complex shows maximum absorbance, while the ligand itself has minimal absorbance, to ensure high sensitivity. researchgate.net
For instance, a method utilizing 2-[(2-mercaptophenylimino)methyl]phenol (MPMP) as a chelating agent for nickel(II) demonstrates the principles applicable to dithiocarbamate systems. The resulting nickel complex is extracted into an organic solvent like chloroform (B151607) and exhibits a maximum absorbance at a specific wavelength. researchgate.net The absorbance is then measured and correlated with the concentration of nickel(II) using Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. universityofgalway.ieresearchgate.net
The stoichiometry of the complex, which is the ratio of the metal ion to the ligand, is a crucial parameter and can be determined using methods like the mole-ratio method or Job's method of continuous variation. The stability constant of the complex is another important factor, indicating the strength of the interaction between the nickel ion and the ligand. universityofgalway.ie
These spectrophotometric assays have been successfully applied to the analysis of nickel in various environmental matrices, such as water and wastewater. researchgate.net The methods often exhibit good accuracy and precision, with relative standard deviations typically being low. researchgate.net The sensitivity of these methods can be further enhanced through preconcentration steps, such as liquid-liquid extraction, which allows for the determination of nickel at trace and ultra-trace levels. researchgate.net
Table 2: Spectrophotometric Determination of Nickel(II) using a Dithiocarbamate-related Ligand
| Parameter | Value | Reference |
| Ligand | 2-[(2-mercaptophenylimino)methyl]phenol (MPMP) | researchgate.net |
| Solvent | Chloroform | researchgate.net |
| pH for Extraction | > 10 | researchgate.net |
| Maximum Absorbance (λmax) | 421 nm | researchgate.net |
| Molar Absorptivity (ε) | 2.4 x 10⁵ M⁻¹ cm⁻¹ | researchgate.net |
| Beer's Law Range | 0.011 - 0.30 µg mL⁻¹ | researchgate.net |
| Relative Standard Deviation (RSD) | 1.1% (at 0.018 µg mL⁻¹) | researchgate.net |
| Application | Wastewater and standard alloy analysis | researchgate.net |
Reactivity and Ligand Exchange in Coordination Spheres
Reactions with Ancillary Ligands and Formation of Mixed-Ligand Complexes
Nickel bis(piperidine-1-carbodithioate) exhibits reactivity towards a variety of ancillary ligands, leading to the formation of mixed-ligand complexes. These reactions involve the partial or complete substitution of the piperidine-1-carbodithioate ligands by other donor molecules. The synthesis of such mixed-ligand complexes is of significant interest as it allows for the fine-tuning of the electronic and steric properties of the resulting nickel center, which can influence its catalytic activity, magnetic properties, and structural chemistry.
One common strategy for the synthesis of mixed-ligand complexes involves the reaction of the parent nickel bis(dithiocarbamate) complex with hard bases or other chelating ligands. For example, mixed-ligand complexes with the general formula [Ni(L)(DMG)], where L is a dithiocarbamate ligand like piperidinedithiocarbamate (pipdtc) and DMG is dimethylglyoxime, have been synthesized. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol, often with the addition of a base such as ammonia (B1221849) to facilitate the reaction.
The resulting mixed-ligand complexes have been characterized by various spectroscopic techniques, including IR and electronic spectroscopy, as well as elemental analysis and thermogravimetric analysis. researchgate.net The IR spectra of these complexes provide valuable information about the coordination mode of the ligands. For instance, the position of the ν(C-N) band in the IR spectrum can indicate the degree of double bond character in the thioureide bond of the dithiocarbamate ligand. researchgate.net
The coordination geometry of the nickel(II) ion in these mixed-ligand complexes is often square planar, particularly when strong field ligands are involved. researchgate.netfrontiersin.org The formation of mixed-ligand complexes can also involve phosphorus donor ligands, such as triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). sphinxsai.com These reactions can lead to the formation of cationic complexes of the type [Ni(dtc)(P-P)]⁺, which can be isolated as salts with suitable counter-anions. sphinxsai.com
Understanding the Kinetics and Thermodynamics of Ligand Substitution
The kinetics and thermodynamics of ligand substitution reactions in square-planar nickel(II) dithiocarbamate complexes, including nickel bis(piperidine-1-carbodithioate), are crucial for understanding their reactivity and reaction mechanisms. These reactions typically proceed via an associative mechanism, which is characteristic of square-planar d⁸ metal complexes. libretexts.org
The general rate law for the substitution reaction of a square-planar complex [ML₃X] with an entering ligand Y is given by: Rate = k₁[ML₃X] + k₂[ML₃X][Y] libretexts.org
The rates of these substitution reactions are influenced by several factors, including the nature of the entering and leaving groups, the trans ligand, and the solvent. The reactivity order for substitution reactions in square-planar dithiocarbamate complexes of the nickel triad (B1167595) is typically Ni(II) > Pd(II) > Pt(II). universityofgalway.iersc.org This trend is related to the decreasing lability of the complexes down the group.
Studies on the ligand exchange reactions of nickel(II) dithiocarbamate complexes have shown that the rates can be significantly affected by steric and electronic factors. For instance, the exchange with bulky ligands may proceed at a slower rate. libretexts.org The thermodynamics of these reactions are governed by the relative stabilities of the reactants, products, and the five-coordinate intermediates. The formation of more stable mixed-ligand complexes provides the thermodynamic driving force for the substitution to occur. acs.org
Role in Coordination Polymer Chemistry
Nickel bis(piperidine-1-carbodithioate) and related nickel(II) dithiocarbamate complexes can serve as valuable building blocks, or "metalloligands," in the construction of coordination polymers. These polymers are extended structures in which metal ions or clusters are linked by organic ligands, resulting in one-, two-, or three-dimensional networks. The dithiocarbamate ligands in the nickel complex can either remain coordinated to the nickel center, which then acts as a node in the polymer network, or they can act as bridging ligands themselves, connecting to other metal centers.
A notable example is the formation of a heterometallic Cu(I)-Ni(II) coordination polymer. researchgate.net In this structure, the Ni(II) mononuclear unit, Ni(pip-dtc)₂, where pip-dtc⁻ is piperidine-1-dithiocarbamate, is linked to a pentanuclear copper(I) iodide cluster unit. researchgate.net The sulfur atoms of the piperidine-1-dithiocarbamate ligands in the Ni(II) complex also coordinate to the Cu(I) ions, forming an infinite zigzag chain structure. researchgate.net This demonstrates the ability of the sulfur atoms in the dithiocarbamate ligand to act as bridges between different metal centers. The nickel(II) ion in this polymer maintains a square-planar coordination geometry, being surrounded by four sulfur atoms. researchgate.net
The flexibility of the ligands and the coordination preferences of the metal ions play a crucial role in determining the final structure and dimensionality of the coordination polymer. nasa.govacs.org The use of ancillary ligands in conjunction with the nickel dithiocarbamate complex can lead to the formation of diverse network topologies. nasa.gov For instance, the combination of a nickel(II) source, a dicarboxylate ligand, and a bis-pyridyl-bis-amide ligand can result in the formation of 3D frameworks. nasa.gov
The properties of these coordination polymers, such as their porosity, thermal stability, and catalytic activity, are highly dependent on their composition and structure. The incorporation of the nickel bis(piperidine-1-carbodithioate) moiety into a coordination polymer can impart specific functionalities to the resulting material. For example, the presence of accessible nickel sites within the polymer framework could lead to applications in catalysis or gas sorption. acs.org
Future Perspectives and Emerging Research Avenues for Nickel Bis Piperidine 1 Carbodithioate
Development of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of Nickel bis(piperidine-1-carbodithioate) typically involves the reaction of piperidine (B6355638) with carbon disulfide in the presence of a base, followed by the addition of a Nickel(II) salt. jocpr.com While effective, future research is geared towards developing more sustainable and efficient synthetic protocols.
Emerging trends focus on "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. One promising avenue is the exploration of one-pot synthesis procedures that combine multiple reaction steps into a single operation, thereby saving time, resources, and reducing purification needs. researchgate.netorientjchem.org Research into solvent-free or aqueous-based reaction media is also a key area of development, moving away from volatile organic solvents.
Furthermore, the use of readily available and less toxic precursors is a significant goal. This includes investigating alternative sources for the dithiocarbamate (B8719985) ligand and exploring mechanochemical methods, where reactions are induced by mechanical grinding, often in the absence of bulk solvents. Bio-inspired synthesis, drawing from pathways observed in nature, could also offer novel routes to piperidine-based structures, which can then be functionalized. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Nickel Dithiocarbamates
| Methodology | Description | Potential Advantages | Research Focus |
| Conventional Synthesis | Reaction of piperidine, carbon disulfide, and a Ni(II) salt in an organic solvent. jocpr.com | Well-established, reliable. | - |
| One-Pot Synthesis | Combining reactants in a single vessel to form the final complex without isolating intermediates. researchgate.netorientjchem.org | Increased efficiency, reduced waste and cost. | Optimizing reaction conditions and yields. |
| Aqueous Synthesis | Utilizing water as the primary solvent. | Environmentally benign, improved safety. | Overcoming solubility challenges of reactants. |
| Mechanochemistry | Solid-state grinding to initiate chemical reactions. | Reduced solvent use, potential for novel phases. | Exploring scalability and reaction kinetics. |
Advanced Characterization Beyond Standard Techniques
Standard characterization of Nickel bis(piperidine-1-carbodithioate) relies on techniques like Infrared (IR) and UV-Visible Spectroscopy, and elemental analysis. While these methods confirm the compound's identity and basic structure, future research necessitates a deeper understanding of its electronic and structural properties, particularly in dynamic environments.
Single-crystal X-ray diffraction remains a powerful tool for elucidating the precise three-dimensional molecular structure, including bond lengths and angles, and revealing intermolecular interactions in the solid state. tandfonline.comtandfonline.comresearchgate.net However, emerging research is looking beyond these static pictures.
Advanced spectroscopic techniques are being employed to probe the electronic structure with greater detail. X-ray Absorption Spectroscopy (XAS) can provide information about the oxidation state and local coordination environment of the nickel center in non-crystalline samples or solutions. Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for studying paramagnetic nickel species that might be involved in catalytic cycles or reaction intermediates. Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques can elucidate subtle structural features and dynamics in solution. researchgate.net
In-depth Theoretical Modeling of Reaction Pathways and Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental research. For nickel dithiocarbamate complexes, DFT calculations are increasingly used to predict molecular geometries, electronic properties, and spectroscopic signatures. researchgate.netnih.govelsevierpure.com
Future research will focus on more sophisticated theoretical modeling to move beyond static properties and explore dynamic processes. This includes:
Modeling Reaction Mechanisms: Simulating the entire reaction pathway for the formation of the complex or its participation in catalytic cycles. This can help identify transition states and intermediates, providing insights that are difficult to obtain experimentally.
Predicting Electronic and Spectroscopic Properties: DFT and time-dependent DFT (TD-DFT) can accurately predict electronic transitions, which helps in interpreting complex UV-Vis spectra and understanding the nature of frontier molecular orbitals (HOMO-LUMO). tandfonline.comelsevierpure.com
Understanding Intermolecular Interactions: Hirshfeld surface analysis, derived from computational models, can be used to visualize and quantify intermolecular forces like hydrogen bonds and van der Waals interactions, which govern crystal packing and material properties. researchgate.netnih.gov
Table 2: Application of DFT in Studying Nickel Dithiocarbamate Complexes
| DFT Application | Information Gained | Significance |
| Geometric Optimization | Predicts bond lengths, bond angles, and overall molecular structure. nih.gov | Correlates with X-ray diffraction data; provides a model for non-crystalline materials. |
| Electronic Structure | Calculates HOMO-LUMO energy gaps and electron density distribution. researchgate.nettandfonline.com | Relates to the complex's reactivity, stability, and optical/electronic properties. |
| Vibrational Analysis | Simulates IR and Raman spectra. | Aids in the assignment of experimental spectral bands. |
| Reaction Pathway Modeling | Maps the energy profile of a chemical reaction. | Elucidates reaction mechanisms and identifies key intermediates. |
Exploration of Novel Materials Science Applications and Catalytic Systems
Perhaps the most exciting future direction for Nickel bis(piperidine-1-carbodithioate) lies in its application in materials science and catalysis. The inherent properties of the NiS₄ core make it a versatile building block for functional materials.
A significant area of emerging research is the use of nickel dithiocarbamate complexes as single-source precursors (SSPs) for the synthesis of nickel sulfide (B99878) (NiSₓ) nanoparticles. researchgate.netchalcogen.ro By carefully controlling the decomposition conditions (e.g., temperature, solvent), researchers can tune the size, phase, and morphology of the resulting nanoparticles, which have potential applications in batteries, solar cells, and electrocatalysis. researchgate.netchalcogen.rorsc.org
In catalysis, nickel complexes are being investigated as cost-effective alternatives to precious metal catalysts. nsf.gov Potential applications for systems based on Nickel bis(piperidine-1-carbodithioate) include:
Oxidation Catalysis: Nickel-based systems have shown activity in the selective oxidation of sulfides, an important industrial process. researchgate.net
Electrocatalysis: There is growing interest in using nickel complexes as catalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.org
Cross-Coupling Reactions: While not yet demonstrated specifically for this compound, nickel catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com
The ability to modify the piperidine ligand provides a handle for fine-tuning the steric and electronic properties of the complex, which is crucial for optimizing its performance as a precursor or catalyst. The exploration of heteroleptic systems, where the nickel center is coordinated to dithiocarbamate and other ligands like phosphines, can also lead to new catalytic activities. orientjchem.org
Q & A
Q. What advanced techniques address gaps in previous studies on this compound?
- Methodological Answer : Replicate earlier work using in-situ X-ray absorption spectroscopy (XAS) to track structural changes during catalysis. Combine with operando IR to identify transient intermediates. Systematic literature reviews should prioritize studies with open-access raw data to enhance reproducibility .
Methodological Considerations
- Reproducibility : Adhere to Beilstein Journal guidelines by reporting detailed synthetic protocols, including equipment calibration (e.g., NMR referencing) and raw data deposition .
- Contradiction Analysis : Use systematic review frameworks (PICO/SPIDER) to evaluate study quality and isolate confounding variables .
- Computational Integration : Validate experimental findings with multi-reference CASSCF calculations for spin-state analysis, ensuring alignment with observed magnetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
